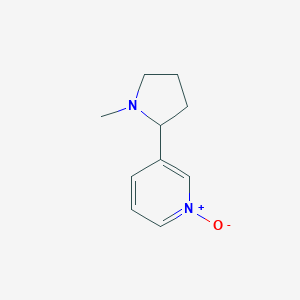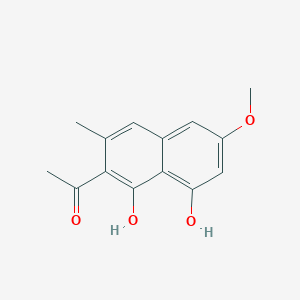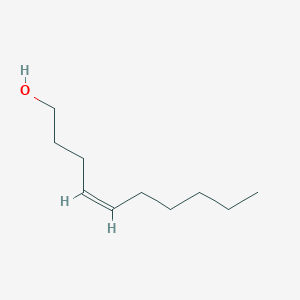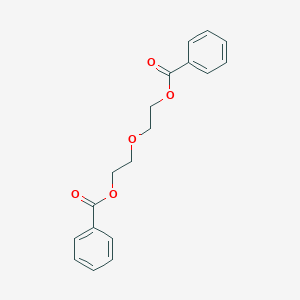
Prednisolone caproate
Übersicht
Beschreibung
Prednisolone caproate is a corticosteroid that is indicated to treat hemorrhoids, anal fissures, and proctitis . It is a synthetic adrenal corticosteroid drug used to treat certain types of allergies, inflammatory conditions, autoimmune disorders, and cancers . Some of these conditions include adrenocortical insufficiency, high blood calcium, rheumatoid arthritis, dermatitis, eye inflammation, asthma, and multiple sclerosis .
Synthesis Analysis
Prednisolone is synthesized from diosgenin, and the desired molecules are reached due to a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century . The industrial processes for the synthesis of prednisone, prednisolone, hydrocortisone, dexamethasone, betamethasone, and methylprednisolone are described .
Molecular Structure Analysis
The molecular formula of Prednisolone caproate is C27H38O6 . The average molecular weight is 458.595 and the monoisotopic mass is 458.266838944 .
Chemical Reactions Analysis
Prednisolone is a synthetic pregnane corticosteroid closely related to its cognate prednisone, having an identical structure save for two fewer hydrogens near C11 . The steroid prednisolone finds application in many fields including the treatment of inflammatory and autoimmune conditions .
Physical And Chemical Properties Analysis
Prednisolone has a molecular formula of C21H28O5 and a molecular weight of 360.44 . It is soluble in DMSO at 62 mg/mL .
Wissenschaftliche Forschungsanwendungen
Anti-Doping Analysis
Prednisolone caproate is scrutinized in the context of anti-doping. Its urinary excretion profile is significant for anti-doping analysis, especially after rectal administration. The detection of prednisolone and its metabolites is crucial to differentiate between allowed and prohibited administration in athletes .
Pediatric Medicine
In pediatric medicine, prednisolone caproate is used to modulate immune homeostasis and treat various inflammatory conditions. Its molecular action is critical for managing diseases in children, where the balance between efficacy and side effects, such as growth retardation, is vital .
Dermatology
Prednisolone caproate finds its application in dermatology, particularly in treating conditions like Linear IgA Bullous Dermatosis (LABD). It serves as an alternative treatment option when patients show an incomplete response to the first-line treatment .
Biofuel Production
Interestingly, prednisolone caproate is also explored in the field of biofuel production. Its derivatives may play a role in the biological production of caproate from food waste, contributing to sustainable energy solutions .
Wirkmechanismus
Target of Action
Prednisolone caproate, like other corticosteroids, primarily targets the glucocorticoid receptors (GRs) in the cytoplasm of target cells . These receptors play a crucial role in the regulation of the body’s immune response and inflammatory processes .
Mode of Action
Upon binding to the glucocorticoid receptors, prednisolone caproate forms glucocorticoid receptor complexes. These complexes then translocate to the nucleus and interact with DNA to modify gene transcription . This interaction results in the up-regulation of anti-inflammatory proteins and the repression of pro-inflammatory proteins .
Biochemical Pathways
The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis via two actions on the arachidonic acid pathway . Prednisolone inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 . Additionally, prednisolone increases the synthesis of the anti-inflammatory protein annexin-1, which has an inhibitory effect on phospholipase A2 .
Pharmacokinetics
The pharmacokinetics of prednisolone caproate are complex. Prednisolone is the active drug moiety while prednisone is both a pro-drug and inactive metabolite of prednisolone . Within the dosage range used in transplantation, prednisolone and prednisone exhibit concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured .
Result of Action
The molecular and cellular effects of prednisolone caproate’s action involve cellular and membrane disturbances . Various morphological changes on the bacterial cell surface structure have been observed, revealing the disruption of cell integrity leading to cell death .
Safety and Hazards
Zukünftige Richtungen
Prednisolone is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It has predominantly glucocorticoid activity, which means it mainly affects our immune response and reduces inflammation . Further studies are required to quantify the effects/mechanisms of steroid-tapering or withdrawal on MPA pharmacokinetics .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSAKUGJOSFARZ-FOMYWIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024448 | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone caproate | |
CAS RN |
69164-69-8 | |
| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69164-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of rectal administration of prednisolone caproate on its detectability in urine for anti-doping purposes?
A: Rectal administration of prednisolone caproate, whether via suppository or cream, leads to detectable levels of prednisolone in urine for a significant period. [] While the excretion profile shows individual variations, prednisolone can be detected for at least 30 hours post-administration. [] Importantly, the study found that after suppository administration, prednisolone levels could exceed the World Anti-Doping Agency's (WADA) reporting level of 100 ng/ml for up to 15-21 hours. [] This highlights the importance of considering the route of administration in anti-doping analysis.
Q2: How does the formulation of prednisolone caproate affect its absorption and subsequent urinary excretion?
A: The study observed that the formulation of prednisolone caproate significantly influenced its absorption and excretion profile. [] Rectal creams resulted in prednisolone levels consistently below the WADA reporting limit. [] In contrast, suppositories led to higher peak concentrations, exceeding the reporting limit for a longer duration. [] This difference likely stems from variations in absorption rates and bioavailability associated with each formulation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



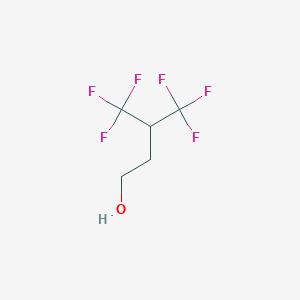

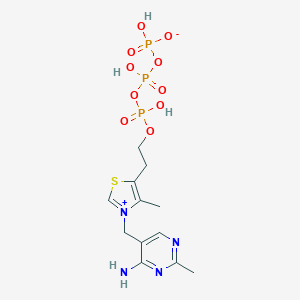
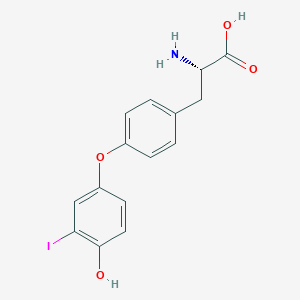
![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)

